molecular formula C28H28N4O3 B11444693 7-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione

7-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11444693
M. Wt: 468.5 g/mol
InChI Key: MCHWGFJABPVDOM-UHFFFAOYSA-N
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Description

The compound 7-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione features a quinazoline-2,4-dione core substituted at position 3 with a p-tolyl group and at position 7 with a 4-(2,5-dimethylphenyl)piperazine-1-carbonyl moiety. Quinazoline-diones are pharmacologically significant due to their structural versatility, enabling interactions with biological targets such as enzymes and receptors . This article compares its structure, synthesis, and inferred pharmacological properties with structurally related compounds.

Properties

Molecular Formula

C28H28N4O3

Molecular Weight

468.5 g/mol

IUPAC Name

7-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-3-(4-methylphenyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C28H28N4O3/c1-18-5-9-22(10-6-18)32-27(34)23-11-8-21(17-24(23)29-28(32)35)26(33)31-14-12-30(13-15-31)25-16-19(2)4-7-20(25)3/h4-11,16-17H,12-15H2,1-3H3,(H,29,35)

InChI Key

MCHWGFJABPVDOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=C(C=CC(=C5)C)C)NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione” typically involves multi-step organic reactions. The process may start with the preparation of the quinazoline core, followed by the introduction of the piperazine and phenyl groups. Common reagents used in these reactions include:

    Starting Materials: 2,5-dimethylphenylamine, p-toluidine, and quinazoline derivatives.

    Reagents: Acylating agents, coupling reagents, and catalysts.

    Conditions: Reactions are often carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound “7-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione” can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxidized derivatives.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.

    Substitution: Replacement of functional groups with other groups to form substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may yield dihydroquinazolines.

Scientific Research Applications

Pharmacological Properties

Quinazoline derivatives have been extensively studied for their potential biological activities. The specific compound exhibits several promising pharmacological properties:

  • Anticancer Activity : Quinazoline derivatives are recognized for their ability to inhibit cancer cell proliferation. Research indicates that compounds with similar structures can act as inhibitors of specific kinases involved in cancer progression. For instance, studies have shown that quinazoline derivatives can effectively inhibit the activity of epidermal growth factor receptor (EGFR) and other kinases associated with tumor growth .
  • Antimicrobial Activity : The compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. In a study evaluating various quinazoline derivatives, some exhibited moderate to strong antibacterial activities, suggesting potential applications in treating bacterial infections .
  • Anti-inflammatory Effects : Quinazolines have been linked to anti-inflammatory activities, which may be beneficial in treating conditions characterized by chronic inflammation. The structural components of this compound may enhance its interaction with inflammatory mediators.

Synthesis and Mechanism of Action

The synthesis of 7-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. Key steps include:

  • Formation of the Quinazoline Core : This involves cyclization reactions that construct the quinazoline framework.
  • Piperazine Substitution : The introduction of the piperazine moiety is crucial for enhancing biological activity.
  • Functional Group Modifications : Various substituents (e.g., methyl and carbonyl groups) are added to fine-tune the compound's properties.

The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes or receptors integral to disease processes. Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are often employed to study these interactions quantitatively .

Case Studies

Several studies highlight the effectiveness of quinazoline derivatives, including this specific compound:

  • Antibacterial Studies : In a comparative study of various quinazoline derivatives, it was found that certain compounds displayed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The study utilized the agar well diffusion method to assess efficacy, revealing that some derivatives had activity comparable to standard antibiotics .
  • Anticancer Research : Another study focused on the synthesis of quinazoline derivatives as potential inhibitors of cancer cell lines. Compounds were tested against human cancer cells, demonstrating inhibition of cell proliferation at varying concentrations. The results indicated that structural modifications significantly influenced biological activity .

Mechanism of Action

The mechanism of action of “7-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione” would depend on its specific biological target. Common molecular targets for quinazoline derivatives include:

    Enzymes: Inhibition of enzymes involved in disease pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    DNA/RNA: Intercalation into DNA/RNA to disrupt replication and transcription.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

  • Quinazoline-2,4-dione vs. For example, 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione () employs a pyrimidine-dione core synthesized via Pd-catalyzed carbonylative coupling, achieving 73% yield . The larger quinazoline system in the target compound may improve stacking interactions but reduce solubility.

Substituent Analysis

Position 3 Modifications:
  • Ribofuranosyl (): 1-(β-D-ribofuranosyl)quinazoline-2,4(1H,3H)-dione incorporates a sugar moiety, drastically increasing hydrophilicity (88–91% yield after debenzoylation) . This contrasts with the target compound’s hydrophobic p-tolyl group, suggesting divergent applications (e.g., antiviral vs. CNS-targeting).
Position 7 Modifications:
  • Piperidinylmethyl (): 6-((4-(2,3-dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione replaces the piperazine-carbonyl with a piperidinylmethyl group, reducing hydrogen-bonding capacity but retaining anti-mycobacterial activity .
Fluorinated Analogs ():
  • 5-Fluoro-1-({4-fluoro-3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]phenyl}methyl)quinazoline-2,4(1H,3H)-dione () includes fluorine atoms, enhancing metabolic stability and bioavailability. This compound is designated for antineoplastic use, highlighting the role of electronegative substituents in targeting DNA repair pathways .
  • 7-(4-(2-Fluorophenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione (CAS 892288-13-0, ) substitutes dimethylphenyl with fluorophenyl and p-tolyl with pentyl, likely increasing lipophilicity and altering target specificity .

Pharmacological Implications

  • Anti-Mycobacterial Activity () : Piperidine/pyrimidine-dione hybrids inhibit mycobacterial growth, suggesting the target compound’s piperazine-carbonyl group may confer similar properties if optimized for bacterial targets .
  • Antineoplastic Potential (): Fluorinated quinazoline-diones exhibit cytotoxicity via PARP inhibition or topoisomerase interference. The target compound’s dimethylphenyl group may enhance hydrophobic binding in enzyme active sites .

Comparative Data Table

Compound Name Core Structure Position 3 Substituent Position 7 Substituent Key Activity Reference
7-(4-(2,5-Dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione (Target) Quinazoline-2,4-dione p-Tolyl 4-(2,5-Dimethylphenyl)piperazine-1-carbonyl Inferred antineoplastic This article
3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione Pyrimidine-2,4-dione p-Tolyl Cyclohexyl Synthetic intermediate
1-(β-D-Ribofuranosyl)quinazoline-2,4(1H,3H)-dione Quinazoline-2,4-dione Ribofuranosyl None Antiviral (potential)
6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione Pyrimidine-2,4-dione None Piperidinylmethyl Anti-mycobacterial
5-Fluoro-1-({4-fluoro-3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]phenyl}methyl)quinazoline-2,4(1H,3H)-dione Quinazoline-2,4-dione Fluorophenylmethyl Pyrimidinyl-piperazine-carbonyl Antineoplastic

Biological Activity

The compound 7-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione is a novel quinazoline derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and the implications for medicinal chemistry.

Chemical Structure and Synthesis

This compound features a quinazoline backbone with a piperazine moiety and various aromatic substitutions. The synthesis typically involves multi-step processes that require precise control of reaction conditions to ensure high yield and purity. The general synthetic route includes:

  • Formation of the quinazoline core.
  • Introduction of the piperazine carbonyl group.
  • Functionalization at the 3-position with a p-tolyl group.

Anticancer Properties

Quinazoline derivatives are recognized for their anticancer properties. Research indicates that This compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, compounds derived from this scaffold have shown higher cytotoxicity than established drugs like cabozantinib in colorectal cancer models .

Antimicrobial Activity

The compound also demonstrates notable antimicrobial activity. Studies have evaluated its effectiveness against both Gram-positive and Gram-negative bacteria using methods such as the agar well diffusion method. In particular, it has shown moderate activity against strains such as Staphylococcus aureus and Escherichia coli, with inhibition zones comparable to standard antibiotics .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals varying degrees of biological activity:

Compound Name Structure Features Biological Activity
6-Bromoquinazoline-2,4(1H,3H)-dioneBromine substitution at position 6Enhanced lipophilicity and potential anticancer activity
2-(4-(2-hydroxyethoxy)-3,5-dimethylphenyl)quinazolineHydroxyethoxy group additionAnti-inflammatory properties
4-Aminoquinazoline DerivativesAmino group at position 4Potent kinase inhibitors with anticancer effects

This table illustrates how modifications to the quinazoline structure can influence biological outcomes.

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest it may inhibit key enzymes involved in cancer cell proliferation and bacterial resistance mechanisms. Molecular docking studies have indicated potential binding interactions with targets such as c-Met and VEGFR-2, which are critical in cancer signaling pathways .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Cancer Treatment : In vitro studies on HCT-116 colorectal cancer cells showed that compounds derived from this quinazoline exhibited higher cytotoxicity than traditional therapies .
  • Antimicrobial Efficacy : A study demonstrated that certain derivatives showed significant inhibition against Candida albicans, suggesting utility in antifungal applications as well .

Q & A

Q. What are the common synthetic routes for preparing 7-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione and related quinazoline-dione derivatives?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

Quinazoline Core Formation : Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions to form the quinazoline-2,4-dione scaffold.

Substituent Introduction :

  • The p-tolyl group is introduced via nucleophilic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura) at the 3-position.
  • The piperazine-carbonyl moiety is attached through amide coupling reactions, often using carbodiimide-based reagents (e.g., EDC/HOBt) .

Piperazine Functionalization : The 2,5-dimethylphenyl group on the piperazine ring is introduced via alkylation or reductive amination .
Key Considerations : Purification via column chromatography or recrystallization is critical to isolate high-purity intermediates .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for handling powders to prevent inhalation .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture. Monitor for decomposition signs (e.g., discoloration) .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent uncontrolled reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Confirm substituent positions (e.g., p-tolyl aromatic protons at δ 7.2–7.4 ppm; piperazine carbonyl at ~165 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., piperazine and quinazoline protons) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ ion) and fragmentation patterns to confirm the piperazine-quinazoline linkage .
  • HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Questions

Q. How can researchers optimize the reaction yield of the piperazine-carbonyl coupling step in the synthesis of this compound?

Methodological Answer:

  • Reagent Selection : Use N,N'-carbonyldiimidazole (CDI) for activating the carbonyl group, which improves coupling efficiency compared to DCC/DMAP .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility. Studies show DMF increases yields by 15–20% compared to dichloromethane .
  • Temperature Control : Maintain 80–100°C during coupling to accelerate reaction kinetics without degrading sensitive groups .
  • Catalyst Screening : Additives like DMAP (4-dimethylaminopyridine) reduce side reactions (e.g., racemization) .

Q. How should conflicting data regarding the compound's biological activity across different assay systems be systematically analyzed?

Methodological Answer:

  • Orthogonal Assay Validation : Compare results from cell-based assays (e.g., cytotoxicity in HeLa cells) and enzymatic assays (e.g., kinase inhibition) to identify assay-specific artifacts .
  • Pharmacokinetic Profiling : Measure solubility, plasma protein binding, and metabolic stability to explain discrepancies between in vitro and in vivo efficacy .
  • Dose-Response Analysis : Use Hill slope calculations to distinguish between true biological activity and nonspecific effects at high concentrations .

Q. What computational and experimental approaches are employed to establish structure-activity relationships (SAR) for this compound's pharmacological effects?

Methodological Answer:

  • Molecular Docking : Model interactions between the quinazoline-dione core and target proteins (e.g., kinases) to prioritize substituents for synthesis .
  • Analog Synthesis : Modify the p-tolyl or dimethylphenyl groups and test derivatives for activity changes. For example, fluorinated analogs often show enhanced bioavailability .
  • Free-Wilson Analysis : Quantify contributions of specific substituents (e.g., piperazine carbonyl) to overall activity using multivariate regression .

Q. What methodological considerations are critical when developing stability-indicating analytical methods for this compound under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products. Monitor via HPLC-MS .
  • Mobile Phase Optimization : Use ion-pair reagents (e.g., TFA) in HPLC to resolve degradation peaks from the parent compound .
  • Validation Parameters : Ensure linearity (R² > 0.995), precision (%RSD < 2%), and LOQ (≤0.1% w/w) per ICH guidelines .

Q. What strategies are used to identify and validate biological targets for quinazoline-dione derivatives like this compound in pharmacological studies?

Methodological Answer:

  • Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates. Identify targets via LC-MS/MS .
  • CRISPR-Cas9 Screening : Perform genome-wide knockout screens in cell lines to identify genes whose loss abrogates compound activity .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, Kon/Koff) between the compound and purified target proteins .

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